3,5-二氟-4-甲氧基苯胺

描述

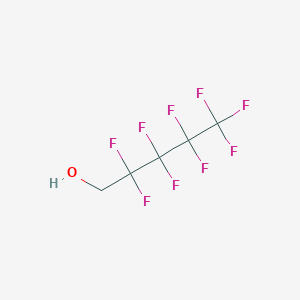

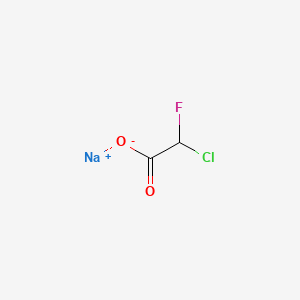

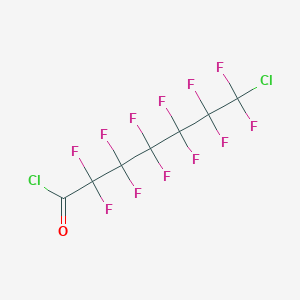

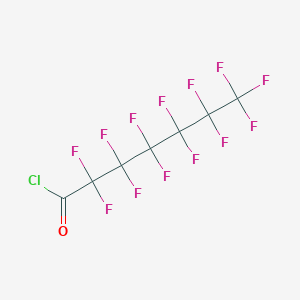

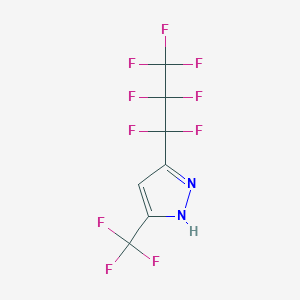

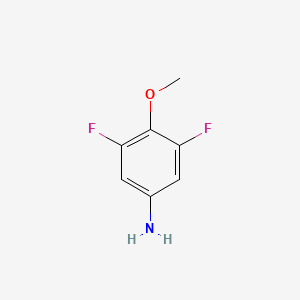

The compound 3,5-Difluoro-4-methoxyaniline is a derivative of aniline, where the aniline molecule is substituted with two fluorine atoms at the 3 and 5 positions and a methoxy group at the 4 position. This structure is related to various difluoroaniline derivatives that have been studied for their chemical and physical properties, as well as their potential applications in various fields, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of related difluoroaniline derivatives has been explored in several studies. For instance, methyl 2,6-difluoro-4-(pivaloylamino)benzoate and its tert-butoxycarbonylamino analogue were synthesized from 3,5-difluoroaniline derivatives using butyllithium followed by methyl chloroformate. The regiocontrol of metallation in these reactions was directed by the fluorine atoms rather than the amide substituent .

Molecular Structure Analysis

The molecular structure of 3,5-Difluoroaniline, a closely related compound, has been investigated using various spectroscopic techniques and quantum chemical studies. The molecular properties, including dipole moment, polarizability, and molecular electrostatic potential surface, were calculated to gain insight into the properties of the molecule. Natural bond orbital analysis was applied to study the stability of the molecule arising from charge delocalization .

Chemical Reactions Analysis

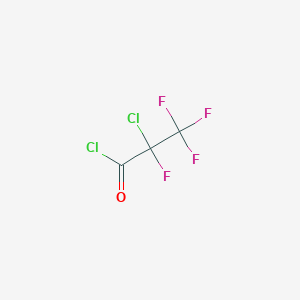

The reactivity of difluoroaniline derivatives has been studied through various chemical reactions. For example, the interaction of 3,4-difluoroaniline with chloroacetyl chloride led to the formation of chloroacetic acid difluoroanilide. The structures of the synthesized compounds were confirmed using IR and NMR spectroscopy .

Physical and Chemical Properties Analysis

The physical and chemical properties of difluoroaniline derivatives have been extensively studied. Spectroscopic techniques such as FT-IR, FT-Raman, UV-Vis, and NMR were used to investigate the properties of these molecules. Theoretical calculations supported the experimental data, providing a detailed description of the structural and physicochemical properties of the molecules. Nonlinear optical properties and thermodynamic features were also outlined theoretically, contributing to a comprehensive understanding of the characteristics of di-substituted aniline derivatives .

科学研究应用

应用于发光和结构分析

发光特性和结构分析

3,5-二氟-4-甲氧基苯胺衍生物已被用于理解晶体的发光特性和结构形成。例如,N-(3,5-二氟水杨醛基)-2-甲氧基苯胺展示了独特的发光特性,结构研究揭示了其分子排列方式影响晶体的荧光强度和颜色。这些发现对于开发具有特定发光特性的材料,用于光电子技术和传感器技术的应用至关重要(Tsuchimoto et al., 2016)。

在合成和化学反应中的作用

合成取代氨基苯磺酸

该化合物在合成环取代氨基苯磺酸中发挥了重要作用,展示了它作为各种化学反应中的前体的多功能性。这种合成途径对于生产进一步化学转化的中间体至关重要,表明了它在工业化学中的重要作用(Kapoor et al., 2010)。

生物系统中的光物理行为

RNA成像中荧光分子的表征

3,5-二氟-4-甲氧基苯胺衍生物已被表征其光物理行为,特别是在荧光分子结合到RNA结构(如菠菜aptamer)的背景下。这些研究对于开发先进的成像技术以监测和理解生物系统中RNA动态至关重要(Santra et al., 2019)。

环境和分析应用

处理废水中的有害甲氧基苯胺

在环境领域,该化合物已参与研究,重点关注对有害污染物甲氧基苯胺的降解。这类研究对于开发有效的废水处理方法以减轻工业废物对环境的影响至关重要(Chaturvedi & Katoch, 2020)。

先进材料和药物化学

多环芳香醌的开发

此外,其衍生物在多环芳香醌的开发中显示出潜力,表明了它在材料科学和药物化学中的重要性。这些香豆素在DSSCs中作为光敏剂展示出有希望的性能,展示了该化合物在推动可再生能源技术方面的作用(Al-Otaibi et al., 2020)。

安全和危害

The compound is associated with certain hazards. The hazard statements include H317 (may cause an allergic skin reaction) and H319 (causes serious eye irritation) . Precautionary statements include P280 (wear protective gloves/eye protection/face protection), P305 (IF IN EYES), P338 (remove contact lenses if present and easy to do – continue rinsing), and P351 (rinse cautiously with water for several minutes) .

属性

IUPAC Name |

3,5-difluoro-4-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POVSDXPEJZMSEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382453 | |

| Record name | 3,5-Difluoro-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

363-47-3 | |

| Record name | 3,5-Difluoro-4-methoxyaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=363-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluoro-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。